1-Methylpiperazine-2,6-dione

Übersicht

Beschreibung

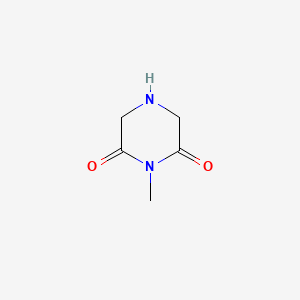

1-Methylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2 It is a derivative of piperazine, characterized by the presence of a methyl group and two keto groups at the 2 and 6 positions of the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylpiperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the aminolysis of suitable precursors followed by hydrogenation. For example, the green synthesis method starts with an aminolysis reaction to form an intermediate, followed by hydrogenation using Raney nickel, yielding high purity and efficiency with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpiperazine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or the hydrogen atoms on the piperazine ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Hydroxyl derivatives of the compound.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Methylpiperazine-2,6-dione serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated significant pharmacological activities:

- Antitrypanosomal Activity : A derivative known as diphenoxy-substituted adamantanes has shown potent activity against Trypanosoma brucei, the causative agent of sleeping sickness. Comparative studies indicate that this derivative exhibits higher potency than other analogs .

- Antitubercular Properties : Some derivatives have been identified as promising candidates for treating tuberculosis. For instance, hexylamine analogs have shown enhanced antimycobacterial activity compared to their counterparts .

Corrosion Inhibition

This compound has been investigated for its corrosion inhibition properties in industrial applications:

- Corrosion Control : Studies reveal that 1-Methylpiperazine can effectively inhibit corrosion in metal surfaces exposed to harsh environments. It shows a low thermal degradation rate and can form protective films on metal surfaces, significantly extending their lifespan . For example, at concentrations of 2 ppm, it exhibited up to 76% corrosion inhibition in chloride and sulfate ion-containing environments .

Agricultural Applications

Recent research has highlighted the potential of this compound derivatives as herbicides:

- Herbicidal Activity : Novel derivatives synthesized from this compound have shown promising post-emergence herbicidal activities against broadleaf weeds. These compounds were evaluated for their efficacy in various formulations, demonstrating significant potential for agricultural use .

Material Science

In materials science, this compound is utilized as a curing agent in epoxy formulations:

- Epoxy Resins : The compound improves the mechanical properties of epoxy resins when used as a curing agent. Its ability to enhance the cross-linking density contributes to the durability and thermal stability of the final product .

Safety Considerations

While this compound has numerous applications, it poses health risks upon exposure. It is classified as an occupational hepatotoxin and can cause skin burns and respiratory issues if proper safety measures are not implemented. Protective equipment and training are essential for those handling this compound to mitigate exposure risks .

Wirkmechanismus

The mechanism of action of 1-Methylpiperazine-2,6-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

4-Methylpiperazine-2,6-dione: Similar structure but with a different substitution pattern.

3-Methylglutarimide: Another compound with similar functional groups but a different ring structure.

Uniqueness: 1-Methylpiperazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Biologische Aktivität

1-Methylpiperazine-2,6-dione (also known as 1-Methyl-2,6-piperazinedione) is a heterocyclic organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a piperazine ring with a methyl group and two keto groups at the 2 and 6 positions, which contribute to its unique reactivity and interaction with biological systems.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Notably, it has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage, triggering apoptosis in cancer cells .

Biochemical Pathways

The compound is involved in several biochemical pathways, influencing cellular processes such as:

- Cell Cycle Regulation : Inhibition of topoisomerase II results in cell cycle arrest.

- Apoptosis Induction : Accumulation of DNA damage can activate apoptotic pathways.

- Gene Expression Modulation : It affects signaling pathways that regulate gene expression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D (Breast) | 12.5 | Topoisomerase II inhibition |

| NCI H-522 (Lung) | 15.0 | Induction of apoptosis |

| HCT-15 (Colon) | 10.0 | Cell cycle arrest |

| HepG-2 (Liver) | 8.5 | DNA damage accumulation |

These results suggest that the compound's ability to disrupt normal cellular functions can be harnessed for therapeutic purposes in oncology .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also demonstrated antimicrobial properties. Studies have shown effectiveness against various bacterial strains, although specific mechanisms remain under investigation. This aspect opens avenues for potential applications in treating infections.

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- Cardioprotective Studies : Research on derivatives of this compound has shown that modifications can significantly alter their cardioprotective effects against anthracycline-induced cardiotoxicity. Specifically, methylation was found to abolish these protective effects by reducing the compound's ability to inhibit topoisomerase IIβ (Top2B) .

- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals. Its unique structure allows for various substitutions that can enhance its biological activity .

Eigenschaften

IUPAC Name |

1-methylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEXPJQUWCGDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602998 | |

| Record name | 1-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62828-00-6 | |

| Record name | 1-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper highlights that even slight modifications to the dexrazoxane structure, like methylation to form 1-methylpiperazine-2,6-dione, abolish its cardioprotective effects. What is the proposed mechanism behind this loss of activity?

A1: The research suggests that the loss of cardioprotective activity observed with this compound and a closely related derivative is linked to their reduced ability to inhibit and deplete topoisomerase IIβ (Top2B) []. This is a significant finding as it challenges the prevailing hypothesis that metal chelation is the primary mechanism of cardioprotection by dexrazoxane and its analogs. While the studied derivatives retained metal-chelating properties comparable to dexrazoxane, their inability to effectively target Top2B correlated with the complete loss of their cardioprotective effects both in vitro and in vivo []. This points to Top2B as a potentially crucial target for effective protection against anthracycline-induced cardiotoxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.